dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
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Overview
Description
Dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a chemical compound with significant importance in various scientific fields. It is a derivative of cytidine monophosphate, a nucleotide that plays a crucial role in cellular metabolism and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate typically involves the phosphorylation of cytidine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying cellular metabolism and nucleotide interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It can bind to enzymes and receptors involved in nucleotide metabolism, influencing various biochemical processes. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cytidine monophosphate: A closely related nucleotide with similar biochemical properties.
Uridine monophosphate: Another nucleotide with comparable functions in cellular metabolism.
Adenosine monophosphate: Shares structural similarities and participates in similar biochemical pathways.
Uniqueness
Dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is unique due to its specific chemical structure and the presence of the dipotassium salt form. This uniqueness contributes to its distinct properties and applications in various scientific fields.
Properties
Molecular Formula |
C9H12K2N3O8P |
---|---|
Molecular Weight |
399.38 g/mol |
IUPAC Name |
dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.2K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
KJFHSFLOUJGHLS-WFIJOQBCSA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[K+].[K+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[K+].[K+] |
Origin of Product |
United States |
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